

prothrombin genetic variant frequency in patients versus controls

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Compound Focus: Prothrombin (18-23)

CAS No.: 103658-53-3

Cat. No.: S593918

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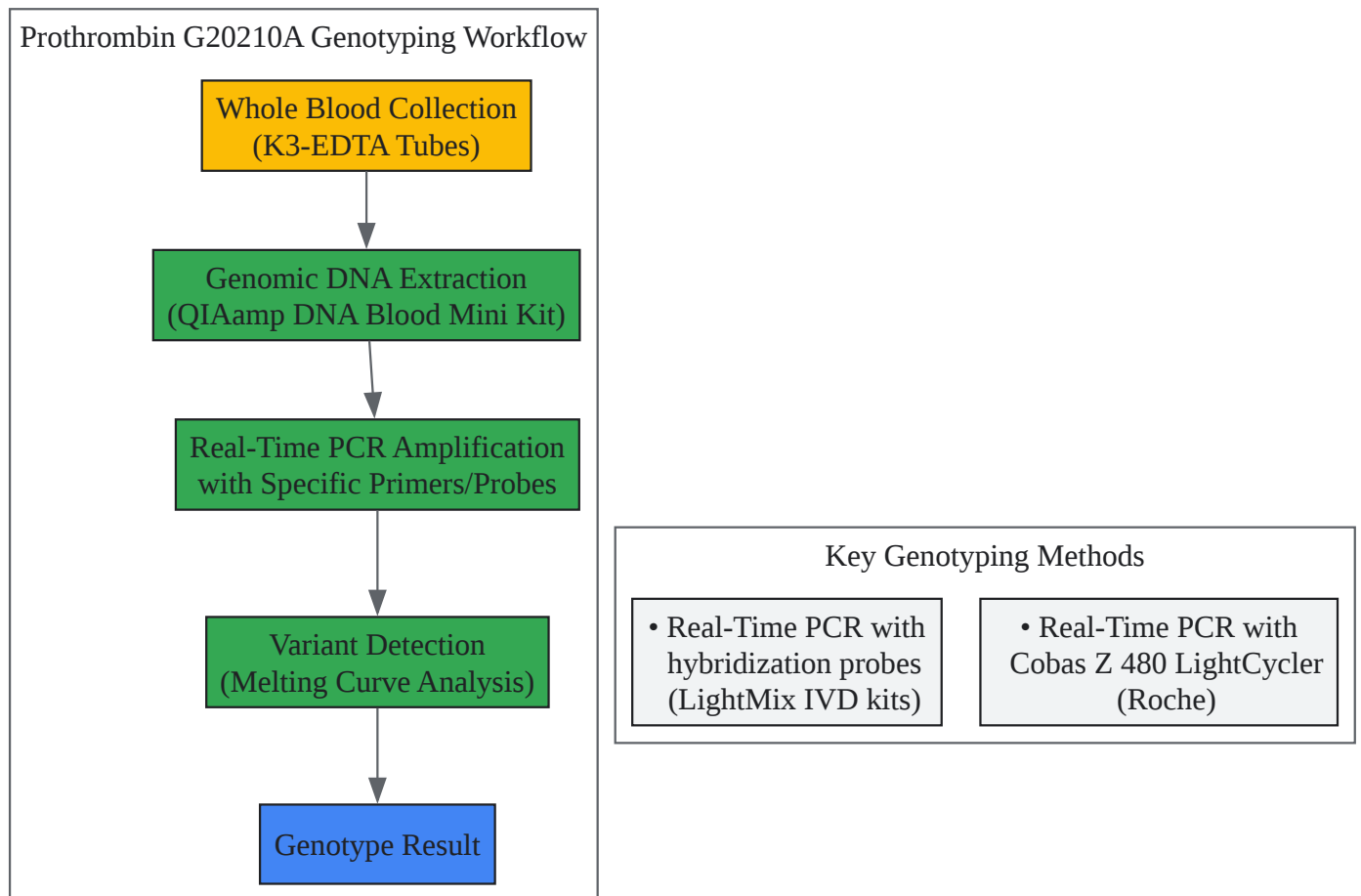
Frequency and Risk of the Prothrombin G20210A Variant

Population / Study Group	Variant Frequency / Genotype	Associated Risk (Odds Ratio)
General Population (European) [1]	2-5% of Americans of European ancestry	n/a
Northern Greece (Population-based) [2]	Allele frequency: 3.7%	n/a

| **Turkish VTE Patients (2025 Study)** [3] | • DVT patients: **10.9%** (Heterozygous) • PE patients: **9.5%** (Heterozygous) | n/a | | **Meta-Analysis (Cited in ClinVar)** [4] | n/a | Heterozygous: **3.18 - 5.38** (for VTE) | | **Literature Review (Cited in ClinVar)** [4] | n/a | Heterozygous: **1.9 - 11.5 fold** increase (for VTE) |

Experimental Protocols for Genotyping

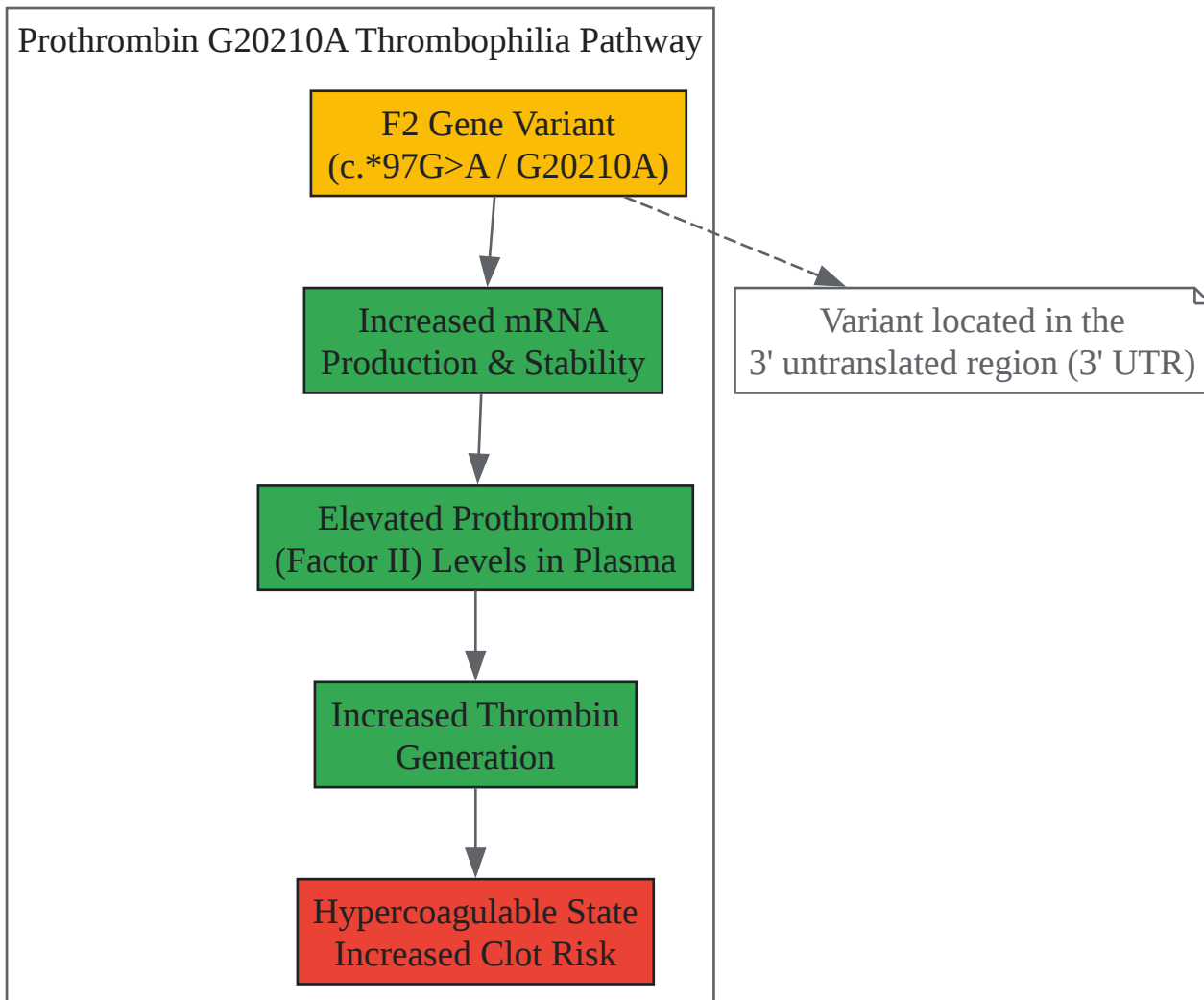
The studies referenced above used standardized clinical genotyping methods to identify the prothrombin G20210A variant. Below is a detailed workflow based on the described methodologies [3] [2].



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Biological Pathway of the Variant

The prothrombin G20210A variant exerts its effect through a gain-of-function mechanism. The following diagram illustrates how the genetic change in the F2 gene leads to an increased risk of thrombosis [4] [1].



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Interpretation Guide for Researchers

- **Establishing Risk:** The data confirms that the G20210A variant is an established risk factor for VTE, with odds ratios consistently above 1. However, its **penetrance is incomplete**, meaning many carriers will never experience a thrombotic event [4] [1].
- **Relative Prevalence:** In direct comparisons within patient groups, the frequency of G20210A is often lower than other common thrombophilic mutations like Factor V Leiden and PAI-1 4G/5G, highlighting the importance of evaluating a panel of genetic factors in thrombophilia risk assessment [3].
- **Population Stratification:** The variant's frequency demonstrates a **gradient across European populations**, being more common in Southern Europe. This underscores the necessity of using population-appropriate control data for genetic association studies [2].

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To cite this document: Smolecule. [prothrombin genetic variant frequency in patients versus controls].

Smolecule, [2026]. [Online PDF]. Available at:

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